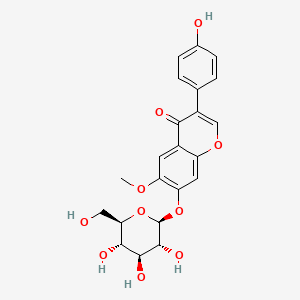

Glycitin

説明

This compound has been reported in Salvia hispanica, Glycine max, and other organisms with data available.

structure in first source

Structure

3D Structure

特性

IUPAC Name |

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBAVEKZGSOMOJ-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193227 | |

| Record name | Glycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40246-10-4 | |

| Record name | Glycitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40246-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Glycitin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and analysis of Glycitin, an isoflavone of significant interest in various research and development fields.

Chemical Structure of this compound

This compound is a naturally occurring isoflavone, predominantly found in soy and its derived products.[1] Chemically, it is classified as a glycosyloxyisoflavone. The core structure of this compound consists of an isoflavone aglycone, Glycitein , which is O-methylated.[2] Specifically, this compound is glycitein 7-O-glucoside, meaning a beta-D-glucopyranosyl group is attached at the 7-position of the glycitein molecule.[3]

The structure of glycitein itself is an isoflavone substituted with a methoxy group at position 6 and hydroxy groups at positions 7 and 4'. Therefore, this compound is systematically named 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.

The molecular formula for this compound is C₂₂H₂₂O₁₀.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, including dosage calculations, solvent selection, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₁₀ | |

| Molecular Weight | 446.40 g/mol | |

| IUPAC Name | 3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| CAS Number | 40246-10-4 | |

| Synonyms | Glycitein 7-O-glucoside, Glycitein 7-O-beta-glucoside | |

| Physical Description | White to off-white powder | |

| Solubility | Soluble in DMSO (poorly); insoluble in other solvents | |

| pKa (4'-OH ionization) | 9.81 ± 0.03 |

Biosynthesis Pathway

This compound is synthesized in plants, particularly legumes like soybean, through the phenylpropanoid pathway. The biosynthesis of its aglycone, glycitein, originates from the amino acid phenylalanine. A series of enzymatic steps involving chalcone synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), isoflavone synthase (IFS), and others convert phenylalanine into the isoflavone aglycone, glycitein. The final step in the formation of this compound is the glycosylation of glycitein at the 7-O position, a reaction catalyzed by UDP-glycosyltransferases (UGTs). This glycoside can be further modified, for example, by malonylation.

References

An In-depth Technical Guide to the Biological Functions of Glycitin in Soy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycitin, an O-methylated isoflavone found in soy, has garnered significant attention within the scientific community for its diverse biological activities. As the glycoside of glycitein, it undergoes hydrolysis in the gut to its active aglycone form, which then exerts a range of physiological effects. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its molecular mechanisms and potential therapeutic applications. We delve into its estrogenic, anti-osteoporotic, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising soy-derived compound.

Introduction

Soybeans (Glycine max) are a rich source of various bioactive compounds, among which isoflavones are of particular interest due to their structural similarity to mammalian estrogen.[1] The three primary isoflavones in soy are genistein, daidzein, and glycitein, which are predominantly present in their glycosylated forms: genistin, daidzin, and this compound, respectively.[2] this compound (glycitein 7-O-glucoside) constitutes about 5-10% of the total isoflavones in many soy food products.[3] Upon ingestion, gut microbiota hydrolyze this compound to its biologically active aglycone, glycitein.[2] This bioconversion is a critical step for its absorption and subsequent systemic effects. This guide will explore the multifaceted biological functions of this compound and its active metabolite, glycitein, providing a technical resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Pharmacokinetics and Metabolism

The bioavailability and metabolic fate of this compound are crucial for understanding its biological activity. After oral ingestion, this compound is largely hydrolyzed by intestinal glucosidases to glycitein. Glycitein is then absorbed in the gut. Studies in humans have shown that plasma concentrations of glycitein peak approximately 6 hours after consumption of soy products. The metabolism of glycitein is complex, with evidence suggesting it can be converted to other estrogenic compounds like daidzein and equol by gut microflora. The primary metabolic fate of glycitein is glucuronidation in the intestine and liver. The resulting glucuronides are more water-soluble, facilitating their excretion. Notably, glycitein appears to have a higher bioavailability compared to genistein.

Biological Functions and Mechanisms of Action

Estrogenic Activity

This compound, through its active form glycitein, exhibits weak estrogenic activity by binding to estrogen receptors (ERs), both ERα and ERβ. This interaction is attributed to the structural similarity between glycitein and 17β-estradiol.

Mechanism of Action: As a phytoestrogen, glycitein can act as a selective estrogen receptor modulator (SERM). Its binding to ERs can initiate the transcription of estrogen-responsive genes, leading to estrogenic effects. However, it can also compete with the more potent endogenous estrogens for ER binding, potentially exerting anti-estrogenic effects in tissues with high estrogen levels.

Anti-Osteoporotic Effects

This compound has demonstrated potential in promoting bone health and mitigating osteoporosis.

Mechanism of Action: this compound promotes the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated, at least in part, through the transforming growth factor-β (TGF-β) and protein kinase B (AKT) signaling pathways. This compound has been shown to increase the expression of key osteogenic markers such as collagen type I (Col I) and alkaline phosphatase (ALP) in bone marrow stromal cells. Concurrently, glycitein can suppress the activity of osteoclasts, the cells responsible for bone resorption. There is also evidence to suggest that this compound may activate the Wnt/β-catenin signaling pathway, which is crucial for bone formation.

Anticancer Activity

This compound and its aglycone have been investigated for their potential to inhibit the growth and progression of various cancers.

Mechanism of Action: The anticancer effects of glycitein are multifaceted and appear to be cell-type dependent. In human gastric cancer cells, glycitein has been shown to induce apoptosis (programmed cell death) and cause G0/G1 cell cycle arrest. This is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, which in turn inhibits the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappaB (NF-κB) signaling pathways. In human lung cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by inhibiting the PI3K/AKT signaling pathway. Furthermore, glycitein has been observed to increase the permeability of the cell membrane in human breast cancer SKBR-3 cells, suggesting a mechanism of direct cell damage.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.

Mechanism of Action: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the production of inflammatory mediators.

Antioxidant Effects

This compound contributes to the overall antioxidant capacity of soy isoflavones.

Mechanism of Action: The antioxidant activity of glycitein is attributed to its ability to scavenge free radicals. Additionally, it may upregulate the expression of antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

Neuroprotective Effects

Emerging research suggests that this compound may offer protection against neurodegenerative diseases, particularly Alzheimer's disease.

Mechanism of Action: Glycitein has been shown to protect against beta-amyloid (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. It appears to exert this neuroprotective effect through a dual mechanism: by reducing oxidative stress and by inhibiting the aggregation of Aβ peptides. Furthermore, this compound has been found to induce autophagy, a cellular process responsible for clearing aggregated proteins, through the AMPK pathway, thereby facilitating the clearance of Aβ.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of this compound and glycitein.

Table 1: Estrogenic Activity of Glycitein

| Parameter | Compound | Value | Cell/Animal Model | Reference |

| IC50 for ER Binding | Diethylstilbestrol (DES) | 1.15 nM | B6D2F1 Mouse Uterine Cytosol | |

| 17β-estradiol | 1.09 nM | B6D2F1 Mouse Uterine Cytosol | ||

| Genistein | 0.22 µM | B6D2F1 Mouse Uterine Cytosol | ||

| Daidzein | 4.00 µM | B6D2F1 Mouse Uterine Cytosol | ||

| Glycitein | 3.94 µM | B6D2F1 Mouse Uterine Cytosol | ||

| Uterine Weight Increase | Glycitein (3 mg/day) | 150% (p < 0.001) | Weaning female B6D2F1 mice | |

| Genistein (3 mg/day) | 50% (p < 0.001) | Weaning female B6D2F1 mice | ||

| DES (0.03 µ g/day ) | 60% (p < 0.001) | Weaning female B6D2F1 mice |

Table 2: Anticancer Effects of Glycitein

| Cell Line | Effect | Concentration | Assay | Reference |

| SKBR-3 (Breast Cancer) | Biphasic: Growth stimulation | < 10 µg/mL | Cell Proliferation | |

| Growth inhibition | > 30 µg/mL | Cell Proliferation | ||

| AGS (Gastric Cancer) | Cytotoxicity | Not specified | MTT Assay | |

| Apoptosis Induction | Not specified | Flow Cytometry | ||

| G0/G1 Cell Cycle Arrest | Not specified | Flow Cytometry | ||

| A549 (Lung Cancer) | Apoptosis Induction | Not specified | Not specified | |

| Cell Cycle Arrest | Not specified | Not specified |

Table 3: Pharmacokinetics of Glycitein in Humans

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | After consumption of soymilk or soy germ | |

| Plasma Half-life (T½) | 3.4 hours | Not specified | |

| Urinary Excretion (48h) | 55% of ingested dose | As glucuronides |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Uterotrophic Assay for Estrogenic Activity

This protocol is adapted from studies assessing the estrogenic activity of phytoestrogens in vivo.

-

Animal Model: Weanling female B6D2F1 mice.

-

Dosing:

-

Prepare solutions of glycitein (3 mg/day), genistein (3 mg/day), and diethylstilbestrol (DES) (0.03 µ g/day ) in a vehicle such as 5% Tween 80.

-

Administer the compounds daily by oral gavage for 4 consecutive days.

-

A control group receives the vehicle only.

-

-

Tissue Collection: On the fifth day, euthanize the mice and carefully dissect the uteri, trimming away any adhering fat or connective tissue.

-

Measurement: Blot the uteri to remove excess fluid and record the wet weight.

-

Data Analysis: Compare the mean uterine weights of the treatment groups to the control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).

MTT Assay for Cell Viability and Proliferation

This protocol is a standard method for assessing the effect of compounds on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., SKBR-3, AGS, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of glycitein in culture medium.

-

Remove the medium from the wells and add the diluted glycitein solutions. Include a vehicle control (medium with the same concentration of solvent used for glycitein) and a blank control (medium only).

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis of NF-κB Pathway

This protocol outlines the steps to assess the effect of this compound on the NF-κB signaling pathway.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages, cancer cells) and treat with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound for various time points.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.

-

For translocation studies, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Alkaline Phosphatase (ALP) Staining for Osteoblast Differentiation

This protocol is used to assess the effect of this compound on osteoblast differentiation.

-

Cell Culture and Induction:

-

Culture bone marrow stromal cells or pre-osteoblastic cells in osteogenic differentiation medium containing this compound at various concentrations.

-

Change the medium every 2-3 days for 7-14 days.

-

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.

-

Staining:

-

Wash the fixed cells with deionized water.

-

Stain the cells with an alkaline phosphatase staining solution (e.g., using a kit containing BCIP/NBT substrate) according to the manufacturer's instructions.

-

-

Visualization: Visualize and photograph the stained cells using a microscope. The presence of blue/purple staining indicates ALP activity.

-

Quantification (Optional): For a quantitative measure, lyse the cells and perform an ALP activity assay using a colorimetric substrate like p-nitrophenyl phosphate (pNPP). Normalize the ALP activity to the total protein content.

In Vitro Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method for measuring intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound, with or without an oxidative stress-inducing agent.

-

Probe Loading:

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating in a solution containing the probe.

-

-

Incubation: Incubate the cells at 37°C in the dark to allow for de-esterification of the probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: Compare the fluorescence intensity of treated cells to control cells. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound-induced anticancer signaling via the ROS/MAPK pathway.

Caption: this compound promotes bone formation via TGF-β and AKT signaling.

Caption: Neuroprotective effect of this compound through AMPK-mediated autophagy.

Conclusion

This compound, a significant isoflavone in soy, demonstrates a remarkable spectrum of biological activities with therapeutic potential. Its functions, ranging from hormonal modulation and bone protection to anticancer and neuroprotective effects, are underpinned by its interaction with multiple key signaling pathways. This technical guide has provided a consolidated resource for understanding the molecular basis of this compound's actions, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its mechanisms and to translate these preclinical findings into clinical applications for the prevention and treatment of chronic diseases. The information presented herein aims to facilitate and inspire future investigations into this promising natural compound.

References

- 1. This compound regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Glycitin's Role in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycitin, a naturally occurring isoflavone found predominantly in soy products, and its aglycone form, glycitein, have garnered increasing interest in oncology research for their potential anti-cancer properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular mechanisms involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound and its metabolite glycitein have been shown to exert their anti-proliferative and pro-apoptotic effects on cancer cells by modulating several key signaling cascades. The most prominently implicated pathways are the PI3K/Akt and MAPK/ERK pathways, which are crucial regulators of cell growth, survival, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects. In human lung cancer A549 cells, this compound treatment has been shown to down-regulate the expression of key proteins in the PI3K/Akt signaling pathway[1]. This inhibition leads to decreased cell proliferation, migration, and invasion, alongside an induction of apoptosis and cell cycle arrest[1].

The mechanism of inhibition involves the reduced phosphorylation of Akt, a central kinase in the pathway. Activated Akt (phosphorylated Akt) promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating anti-apoptotic proteins. By inhibiting Akt phosphorylation, this compound effectively blocks these survival signals, thereby sensitizing cancer cells to apoptosis.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another fundamental signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In the context of cancer, the MAPK/ERK pathway is often dysregulated, leading to uncontrolled cell growth.

Glycitein has been shown to activate the MAPK pathway in human gastric cancer cells[2][3]. This activation, however, appears to be part of a more complex signaling network that ultimately leads to apoptosis and cell cycle arrest. Specifically, in AGS human gastric cancer cells, glycitein-induced activation of MAPK is linked to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) signaling pathways[2]. This suggests that glycitein's effect on the MAPK pathway is context-dependent and contributes to a pro-apoptotic outcome in these cells.

The following diagram illustrates the proposed signaling cascade:

References

An In-depth Technical Guide to the Pharmacological Properties of Glycitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycitin, a prominent isoflavone found in soybeans, and its aglycone form, glycitein, have garnered significant attention within the scientific community for their diverse pharmacological activities.[1] These compounds exhibit a range of biological effects, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and phytoestrogenic properties.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Pharmacokinetics and Metabolism

This compound is the glycoside form of glycitein and is hydrolyzed by intestinal enzymes to its biologically active aglycone, glycitein, prior to absorption.[2] The bioavailability of glycitein is considered to be relatively high compared to other isoflavones.[3]

Table 1: Pharmacokinetic Parameters of Glycitein in Humans

| Parameter | Value | Reference |

| Tmax (hours) | ~6 | [4] |

| Cmax (µM) | 0.85 (after soy germ intake) | |

| Half-life (hours) | 3.4 | |

| Urinary Excretion (% of ingested dose) | 55 (as glucuronides) |

Experimental Protocol: Pharmacokinetic Analysis in Humans

A study investigating the bioavailability of glycitein involved the administration of a single oral dose of a soy germ-based food supplement containing a known concentration of isoflavones to healthy human volunteers. Blood and urine samples were collected at multiple time points over a 48-hour period. The concentrations of glycitein and its metabolites in these samples were quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or specific enzyme-linked immunosorbent assays (ELISAs). Pharmacokinetic parameters such as Tmax, Cmax, area under the curve (AUC), and elimination half-life were then calculated from the concentration-time profiles.

Anti-inflammatory Properties

This compound and glycitein have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. These isoflavones can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). The primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Table 2: In Vitro Anti-inflammatory Activity of Glycitein

| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect of Glycitein | Reference |

| Human Nucleus Pulposus Cells | TNF-α (10 ng/mL) | iNOS, COX-2 expression | Significant reduction | |

| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | NO production | Dose-dependent suppression | |

| Human Synovial MH7A cells | IL-1β | IL-6, IL-8 production | No significant effect |

Experimental Protocol: In Vitro Anti-inflammatory Assay

To assess the anti-inflammatory activity, a specific cell line (e.g., human nucleus pulposus cells) is cultured. The cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., overnight). Subsequently, an inflammatory response is induced by adding a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) at a specific concentration (e.g., 10 ng/mL) for a defined period (e.g., 6 hours). The expression of inflammatory markers such as iNOS and COX-2 is then quantified using techniques like reverse transcription-polymerase chain reaction (RT-PCR) for mRNA levels and Western blotting for protein levels. To investigate the effect on signaling pathways, the phosphorylation status of key proteins like IκBα and p65 in the NF-κB pathway is determined by Western blot analysis.

Signaling Pathway: this compound's Anti-inflammatory Action

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Properties

This compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is attributed to the phenolic hydroxyl groups in its structure.

Table 3: Antioxidant Activity of this compound

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Assay | IC50 | Concentration-dependent scavenging |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared, which has a characteristic deep purple color. Different concentrations of this compound are added to the DPPH solution. The ability of this compound to donate a hydrogen atom to the DPPH radical leads to a color change from purple to yellow, which is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Workflow: DPPH Antioxidant Assay

Caption: Workflow for the DPPH radical scavenging assay.

Anti-Cancer Properties

Glycitein has demonstrated anti-cancer effects in various cancer cell lines, including breast and gastric cancer. It can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.

Table 4: Anti-proliferative Activity of Glycitein

| Cell Line | Assay | IC50 (µM) | Reference |

| Human Breast Cancer (SKBR-3) | Cell Proliferation | Biphasic effect | |

| Human Gastric Cancer (AGS) | MTT Assay | Dose-dependent inhibition |

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effect of glycitein on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of glycitein for a specific time period (e.g., 24, 48, or 72 hours). After treatment, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Glycitein-induced Apoptosis in Gastric Cancer Cells

Caption: Glycitein induces apoptosis via ROS and MAPK pathways.

Neuroprotective Effects

Glycitein has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential in the management of neurodegenerative diseases like Parkinson's disease. In cellular models, glycitein has been shown to mitigate the toxic effects of neurotoxins like rotenone.

Table 5: Neuroprotective Effects of Glycitein in a Rotenone-induced Parkinson's Disease Model

| Cell Line | Parameter | Effect of Glycitein (20 µM) | Reference |

| Human Neuroblastoma (SK-N-SH) | Cell Viability (vs. rotenone) | Significant restoration | |

| Human Neuroblastoma (SK-N-SH) | ROS Levels (vs. rotenone) | Significant reduction | |

| Human Neuroblastoma (SK-N-SH) | Mitochondrial Membrane Potential | Restoration | |

| Human Neuroblastoma (SK-N-SH) | Apoptosis (vs. rotenone) | Significant prevention |

Experimental Protocol: Rotenone-induced Neurotoxicity Model

Human neuroblastoma SK-N-SH cells are cultured and treated with the neurotoxin rotenone (e.g., 100 nM) to induce a cellular model of Parkinson's disease. To assess the neuroprotective effects of glycitein, cells are pre-treated with different concentrations of glycitein for a certain period before rotenone exposure. Cell viability is measured using the MTT assay. Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFH-DA. Mitochondrial membrane potential is assessed using dyes such as Rhodamine 123. Apoptosis is analyzed by techniques like Annexin V/PI staining followed by flow cytometry, and the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3) is determined by Western blotting.

Logical Relationship: Glycitein's Neuroprotective Mechanism

Caption: Glycitein's neuroprotective mechanism of action.

Estrogenic Activity

Glycitein is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs). It exhibits weak estrogenic activity compared to endogenous estrogens.

Table 6: Estrogenic Activity of Glycitein

| Assay | Parameter | Result | Reference |

| Competitive Binding Assay (Mouse Uterine Cytosol) | IC50 for ER binding | 3.94 µM | |

| In Vivo Uterotrophic Assay (Mice) | Uterine Weight Increase (3 mg/day) | 150% |

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

To determine the binding affinity of glycitein to the estrogen receptor, a competitive binding assay is performed. Uterine cytosol containing estrogen receptors is prepared from an animal model (e.g., B6D2F1 mice). A constant concentration of radiolabeled estradiol ([3H]estradiol) is incubated with the cytosol in the presence of increasing concentrations of unlabeled glycitein. The amount of bound radiolabeled estradiol is measured after separating the bound from the free ligand. The concentration of glycitein required to displace 50% of the bound [3H]estradiol (IC50) is then calculated, providing a measure of its relative binding affinity for the estrogen receptor.

Effects on Bone Health

This compound has been shown to promote the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts, the cells responsible for bone formation. This effect is mediated through the modulation of the Transforming Growth Factor-beta (TGF-β) and protein kinase B (AKT) signaling pathways.

Signaling Pathway: this compound's Role in Osteoblast Differentiation

Caption: this compound promotes osteoblast differentiation.

Conclusion

This compound and its aglycone, glycitein, are multifaceted isoflavones with a broad spectrum of pharmacological properties. Their antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and bone-protective effects are supported by a growing body of scientific evidence. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, TGF-β, and PI3K/AKT. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a variety of diseases. Further investigation into the detailed molecular interactions and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Soy Isoflavone this compound (4'-Hydroxy-6-Methoxyisoflavone-7-D-Glucoside) Promotes Human Dermal Fibroblast Cell Proliferation and Migration via TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Metabolism of Glycitin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of glycitin, a key isoflavone found in soy products. The information is intended to support research and development efforts in the fields of nutrition, pharmacology, and drug discovery.

Introduction

This compound (glycitein 7-O-glucoside) is one of the major isoflavones present in soybeans and soy-based foods, alongside genistin and daidzin. Upon ingestion, this compound is hydrolyzed by intestinal β-glucosidases to its aglycone form, glycitein (4',7-dihydroxy-6-methoxyisoflavone), which is the biologically active molecule. The bioavailability and subsequent metabolism of this compound are critical determinants of its physiological effects, which include weak estrogenic activity and potential roles in the prevention of chronic diseases. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this isoflavone is paramount for evaluating its therapeutic potential.

Bioavailability of this compound and its Aglycone, Glycitein

The bioavailability of this compound is influenced by various factors, including its chemical form (glycoside vs. aglycone), food matrix, and inter-individual variations in gut microbiota. Generally, the aglycone form, glycitein, is more readily absorbed than its glycoside precursor.

Absorption

Following oral ingestion, this compound passes to the small intestine where it is hydrolyzed to glycitein by β-glucosidases present on the intestinal brush border and produced by gut bacteria.[1] Free glycitein is then absorbed across the intestinal epithelium.[1] Studies suggest that the absorption efficiency of free this compound (likely referring to the aglycone form post-hydrolysis) in the intestine is between 20-50%.[1]

Pharmacokinetic Parameters

The pharmacokinetic profile of glycitein has been characterized in human and animal studies. After consumption of soy products, glycitein appears in the plasma, with peak concentrations observed within hours. The following tables summarize key pharmacokinetic parameters for glycitein from representative studies.

Table 1: Pharmacokinetic Parameters of Glycitein in Humans Following a Single Oral Dose

| Parameter | Value | Study Population | Dosage | Reference |

| Tmax (h) | 8.36 ± 1.30 | Healthy young Caucasian men | 55.24 mg total isoflavones | [2] |

| Cmax (ng/mL) | 229 ± 103 | Healthy young Caucasian men | 55.24 mg total isoflavones | [2] |

| AUC (0→24h) (ng·h/mL) | 2059 ± 774 | Healthy young Caucasian men | 55.24 mg total isoflavones | |

| T½ (h) | 7.78 ± 2.60 | Healthy young Caucasian men | 55.24 mg total isoflavones |

Table 2: Comparative Urinary Excretion of Isoflavones in Humans (48-hour period)

| Isoflavone | Mean Urinary Excretion (% of ingested dose) | Reference |

| Glycitein | ~55% | |

| Daidzein | ~46% | |

| Genistein | ~29% |

Metabolism of Glycitein

Once absorbed, glycitein undergoes extensive metabolism in the intestine, liver, and by the gut microbiota. This biotransformation involves both Phase I and Phase II reactions, leading to a variety of metabolites.

Gut Microbiota Metabolism

The gut microbiota plays a crucial role in the metabolism of glycitein. Anaerobic bacteria can perform reduction and demethylation reactions. Key metabolites produced by gut microflora include dihydroglycitein, dihydro-6,7,4'-trihydroxyisoflavone, and 5'-O-methyl-O-desmethylangolensin. In some individuals, daidzein can also be formed as a metabolite. The rate of glycitein degradation by gut microflora varies significantly among individuals, with studies categorizing subjects as high, moderate, or low degraders.

Hepatic Metabolism (Phase I and Phase II)

After absorption, glycitein is transported to the liver via the portal vein, where it undergoes further metabolism.

-

Phase I Metabolism: This involves oxidation and demethylation reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies using human and rat liver microsomes have shown that glycitein is converted to several metabolites. Major Phase I metabolites include 8-hydroxyglycitein and 6-hydroxydaidzein (formed via demethylation).

-

Phase II Metabolism: The primary Phase II metabolic pathway for glycitein and its Phase I metabolites is conjugation, mainly glucuronidation and sulfation. These reactions increase the water solubility of the compounds, facilitating their excretion. The majority of glycitein is excreted in the urine as glucuronide and sulfate conjugates.

The overall metabolic pathway of this compound is depicted in the following diagram:

Experimental Protocols

This section details the methodologies commonly employed in the study of this compound bioavailability and metabolism.

Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used for the quantification of this compound and its metabolites in biological matrices.

4.1.1. HPLC-UV/MS Method for Isoflavone Analysis

-

Sample Preparation (Plasma/Urine):

-

Enzymatic hydrolysis of conjugated metabolites using β-glucuronidase/sulfatase.

-

Protein precipitation with an organic solvent (e.g., acetonitrile or methanol).

-

Centrifugation to pellet proteins.

-

Supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic or acetic acid to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm or Mass Spectrometry (MS) for enhanced sensitivity and specificity.

-

4.1.2. GC-MS Method for Isoflavone Analysis

-

Sample Preparation and Derivatization:

-

Extraction of isoflavones from the biological matrix.

-

Derivatization is required to increase the volatility of the isoflavones. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Conditions (Example):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C and ramping up to 300°C.

-

MS Detector: Electron ionization (EI) is commonly used, with mass spectra acquired in full scan or selected ion monitoring (SIM) mode for quantification.

-

The following diagram illustrates a typical analytical workflow:

In Vitro Models for Metabolism and Absorption Studies

4.2.1. Liver Microsome Metabolism Assay

-

Objective: To investigate the Phase I metabolism of glycitein.

-

Protocol:

-

Incubate glycitein with human or rat liver microsomes.

-

The incubation mixture contains a NADPH-generating system to support CYP450 enzyme activity.

-

The reaction is typically carried out at 37°C for a specific time period.

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by HPLC-MS or GC-MS to identify and quantify metabolites.

-

4.2.2. Caco-2 Cell Permeability Assay

-

Objective: To assess the intestinal permeability of glycitein.

-

Protocol:

-

Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Glycitein is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure AP to BL transport (absorptive direction).

-

To study efflux, glycitein is added to the BL side, and samples are taken from the AP side.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

Signaling Pathways Modulated by Glycitein

Glycitein exerts its biological effects by interacting with various cellular signaling pathways.

Estrogen Receptor Signaling

Glycitein is a phytoestrogen and can bind to estrogen receptors (ERα and ERβ), although with a lower affinity than estradiol. This binding can initiate a signaling cascade that modulates the expression of estrogen-responsive genes.

Peroxisome Proliferator-Activated Receptor (PPARγ) Signaling

Glycitein has been shown to activate PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.

References

The Isoflavone Glycitin and Its Aglycone Glycitein: A Technical Guide for Researchers

An In-depth Exploration of the Core Relationship, Biological Activities, and Experimental Methodologies

This technical guide provides a comprehensive overview of the soy isoflavone glycitin and its aglycone, glycitein, tailored for researchers, scientists, and drug development professionals. We delve into their chemical relationship, bioavailability, metabolism, and diverse biological activities, with a focus on presenting quantitative data and detailed experimental protocols.

This compound and Glycitein: Structure and Conversion

This compound is a glycosylated form of the isoflavone glycitein, naturally occurring in soybeans and soy products.[1][2] Structurally, this compound is glycitein with a glucose molecule attached, specifically 4′-hydroxy-6-methoxyisoflavone-7-D-glucoside.[3][4] The biologically active form is the aglycone, glycitein (4′,7-dihydroxy-6-methoxyisoflavone), which is released upon hydrolysis of the glycosidic bond.[5] This conversion is a critical step for absorption and subsequent bioactivity in the body.

In nature, isoflavones are predominantly found as glycosides. The conversion of this compound to glycitein primarily occurs in the intestine, mediated by bacterial and epithelial β-glucosidases. This enzymatic cleavage of the sugar moiety is essential for the isoflavone to be absorbed and exert its physiological effects.

Diagram: Conversion of this compound to Glycitein

Caption: Enzymatic hydrolysis of this compound to its aglycone glycitein.

Bioavailability and Metabolism

Glycitein is considered one of the most readily absorbed isoflavones. Following oral intake of soy products, plasma concentrations of glycitein have been observed to peak within approximately 6 hours. A study on healthy volunteers who consumed a glycitein-rich diet from soy germ showed that plasma glycitein levels reached up to 0.85 µM. The plasma half-life of glycitein is relatively short, around 3.4 hours.

Once absorbed, glycitein undergoes metabolism in the liver and by gut microflora. It can be converted into other estrogenic compounds, such as daidzein and equol. The metabolism of glycitein has been studied in vitro using rat and human liver microsomes, which identified several hydroxylated metabolites, with 8-hydroxy-glycitein and 6-hydroxy-daidzein being major products in human liver microsomes. Intestinal metabolism also leads to the formation of 6-hydroxy-daidzein as a primary metabolite.

Table 1: Pharmacokinetic Parameters of Glycitein

| Parameter | Value | Species | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~6 hours | Human | |

| Cmax (Peak Plasma Concentration) | 0.85 µM (from soy germ diet) | Human | |

| T½ (Plasma Half-life) | 3.4 hours | Human | |

| Urinary Excretion | ~55% of ingested amount within 48 hours | Human |

Biological Activities and Signaling Pathways

Glycitein exhibits a wide range of biological activities, including estrogenic, anti-inflammatory, antioxidant, and anti-cancer effects.

Estrogenic Activity

Glycitein is a phytoestrogen, meaning it has a structure similar to mammalian estrogen and can bind to estrogen receptors (ERs), both ERα and ERβ. Although its binding affinity to ERs is weaker than that of 17β-estradiol, glycitein has demonstrated significant estrogenic effects in vivo. In a mouse uterotrophic assay, glycitein was found to be more potent than genistein in increasing uterine weight. This enhanced in vivo activity may be attributed to its higher bioavailability and metabolism into other estrogenic compounds.

Table 2: Estrogen Receptor Binding Affinity

| Compound | IC50 (Concentration to displace 50% of [³H]estradiol) | Reference |

| 17β-estradiol | 1.09 nM | |

| Diethylstilbestrol (DES) | 1.15 nM | |

| Genistein | 0.22 µM | |

| Glycitein | 3.94 µM | |

| Daidzein | 4.00 µM |

Anti-inflammatory Effects

Glycitein has demonstrated anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical transcription factors in the inflammatory response. Furthermore, glycitein can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK1/2. By inhibiting these pathways, glycitein can reduce the expression of pro-inflammatory genes, including matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis. Some studies also suggest that glycitein may act as a peroxisome proliferator-activated receptor α (PPARα) agonist, which is known to have anti-inflammatory effects.

Diagram: Anti-inflammatory Signaling Pathway of Glycitein

Caption: Glycitein's inhibition of NF-κB and MAPK signaling pathways.

Antioxidant Properties

While glycitein has lower direct free-radical scavenging activity compared to other isoflavones, it contributes to antioxidant defense through other mechanisms. It has been shown to inhibit copper-induced oxidation of low-density lipoprotein (LDL) and protect against hydrogen peroxide-induced apoptosis. Glycitein may also induce the expression of antioxidant defense genes.

Anti-Cancer Activity

Glycitein has been investigated for its potential anti-cancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and gastric cancer cells. The anti-cancer mechanisms of glycitein are multifaceted and include inducing cell cycle arrest and apoptosis. In human gastric cancer cells, glycitein was found to induce G0/G1 cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and modulation of the MAPK/STAT3/NF-κB signaling pathway. In breast cancer cells, glycitein has been shown to damage cell membranes and increase their permeability. However, some studies have reported a biphasic response, where low concentrations of glycitein stimulated proliferation, while higher concentrations were inhibitory.

Experimental Protocols

Enzymatic Hydrolysis of this compound to Glycitein

This protocol describes the conversion of isoflavone glycosides in a soy extract to their aglycone forms using β-glucosidase.

Materials:

-

Soy extract containing this compound

-

β-glucosidase (e.g., from almonds or Aspergillus species)

-

Citrate or acetate buffer (pH 5.0)

-

Ethanol

-

Water bath or incubator

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Substrate Preparation: Prepare a solution or suspension of the soy extract in the buffer. For example, dissolve a known amount of the extract in the buffer to a specific concentration.

-

Enzyme Addition: Add β-glucosidase to the substrate solution. The enzyme concentration should be optimized, but a starting point could be 25 U/mL.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme, typically between 45-60°C, for a duration of 2 to 5 hours. Gentle agitation during incubation can improve the reaction efficiency.

-

Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture, for instance, in a boiling water bath for 10 minutes, or by adding a solvent like ethanol.

-

Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet any solids. The supernatant containing the aglycones can then be filtered and analyzed by HPLC.

Quantification of this compound and Glycitein by HPLC

This protocol outlines a general method for the analysis of isoflavones using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% acetic or formic acid

-

Methanol (for sample preparation)

-

This compound and glycitein standards

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound and glycitein of known concentrations in methanol or the mobile phase.

-

Sample Preparation: Dilute the hydrolysate or extract with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (solvent B) and water with 0.1% acid (solvent A). A typical gradient might start with a low percentage of B, which is gradually increased over time to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Run the standards to create a calibration curve. Inject the samples and identify and quantify this compound and glycitein by comparing their retention times and peak areas to the standards.

Diagram: Experimental Workflow for Glycitein Production and Analysis

Caption: A general workflow for the production and analysis of glycitein.

Conclusion

Glycitein, the aglycone of this compound, is a biologically active isoflavone with significant potential for applications in human health. Its favorable bioavailability and diverse pharmacological effects, including estrogenic, anti-inflammatory, and anti-cancer activities, make it a compelling subject for further research and development. This guide has provided a technical overview of the key aspects of this compound and glycitein, from their fundamental chemistry to their biological functions and the methodologies used to study them. It is hoped that this information will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this promising natural compound.

References

- 1. This compound in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound | C22H22O10 | CID 187808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycitein - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Sources and Concentration of Glycitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycitin, an O-methylated isoflavone predominantly found in soybeans and soy-derived products. This compound, and its aglycone form glycitein, have garnered significant interest within the scientific community for their potential health-promoting properties, including anti-inflammatory, antioxidant, and estrogenic activities. This document details the natural sources of this compound, its concentration in various food matrices, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates.

Natural Sources and Concentration of this compound

This compound is primarily found in legumes, with soybeans (Glycine max) being the most significant dietary source.[1] Its concentration can vary considerably depending on the soybean variety, environmental growing conditions, and processing methods.[1] Fermented soy products often contain higher levels of the biologically active aglycone, glycitein, due to the enzymatic hydrolysis of the glycosidic bond during fermentation.

Below is a summary of this compound concentrations found in various soy-based foods and soybean cultivars. It is important to note that in much of the literature, isoflavone content is reported for the aglycone form (glycitein) after hydrolysis of the glycoside (this compound). The data presented here reflects the reported values, specifying the form where possible.

Table 1: Concentration of this compound and Glycitein in Soybeans and Soy Products

| Food/Source | Form | Concentration | Reference(s) |

| Soybeans (mature) | This compound | 4.1 mg / 0.5 cup | [2] |

| Soy protein concentrate (aqueous washed) | Glycitein | 4.9 mg / 3.5 oz | [2] |

| Soy protein concentrate (alcohol washed) | Glycitein | 1.5 mg / 3.5 oz | [2] |

| Miso | This compound | 4.1 mg / 0.5 cup | |

| Soymilk | Glycitein | 5-10% of total isoflavones | |

| Tofu | Glycitein | 5-10% of total isoflavones | |

| Soy germ | Glycitein | Up to 40% of total isoflavones | |

| Soybean cultivars (range) | Glycitein | 17.7 - 443.7 µg/g | |

| Soybean sprouts (green) | Total this compound | 155 µg/g | |

| Soybean sprouts (yellow) | Total this compound | 155 µg/g |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The following sections detail a generalized workflow for the extraction and quantification of this compound.

Extraction of Isoflavones from Soy Matrix

The extraction method aims to efficiently isolate isoflavones from the complex food matrix.

Protocol:

-

Sample Preparation: Lyophilize and grind the soy product to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend a known weight of the powdered sample (e.g., 1 gram) in a solvent mixture. A common solvent system is 80% aqueous methanol or ethanol.

-

The solid-to-solvent ratio is typically 1:10 (w/v).

-

-

Extraction Procedure:

-

Sonication or shaking at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) is commonly used to enhance extraction efficiency.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet at least once more to ensure complete extraction.

-

Pool the supernatants.

-

-

Filtration: Filter the pooled supernatant through a 0.45 µm filter to remove any remaining particulate matter before HPLC analysis.

Acid Hydrolysis for Total Glycitein Quantification

To determine the total glycitein content (from this compound and its malonyl and acetyl conjugates), an acid hydrolysis step is necessary to cleave the glycosidic bonds.

Protocol:

-

Hydrolysis Reaction:

-

To a known volume of the isoflavone extract, add hydrochloric acid (HCl) to a final concentration of approximately 1-2 M.

-

Incubate the mixture in a water bath at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours). Optimal time and temperature may need to be determined empirically for different matrices.

-

-

Neutralization: After hydrolysis, neutralize the solution with a suitable base, such as sodium hydroxide (NaOH).

-

Purification (Optional): A solid-phase extraction (SPE) step may be employed to clean up the sample and concentrate the aglycones before HPLC analysis.

-

Final Preparation: Dilute the hydrolyzed and neutralized sample with the HPLC mobile phase to an appropriate concentration for injection.

High-Performance Liquid Chromatography (HPLC) Method

The following provides a typical HPLC method for the separation and quantification of glycitein.

Table 2: HPLC Parameters for Glycitein Quantification

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or acetic acid |

| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 20-30 minutes to elute the isoflavones. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Detection | UV detector at approximately 260 nm |

| Quantification | Based on a calibration curve generated using a certified glycitein standard. |

Signaling Pathways Modulated by Glycitein

Glycitein exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and estrogenic response. The following diagrams illustrate these interactions.

Experimental workflow for this compound quantification.

Glycitein's anti-inflammatory signaling pathways.

Glycitein's interaction with the estrogen receptor pathway.

Conclusion

This compound is a significant isoflavone found predominantly in soybeans and soy products, with concentrations varying based on the specific product and processing methods. Its potential health benefits are linked to its ability to modulate key cellular signaling pathways, including those involved in inflammation and estrogenic response. The provided experimental protocols offer a robust framework for the accurate quantification of this compound, which is essential for further research into its biological activities and potential therapeutic applications. This guide serves as a valuable resource for scientists and researchers in the fields of nutrition, pharmacology, and drug development who are investigating the properties and applications of this promising natural compound.

References

Glycitin: A Multifaceted Modulator of Cellular Antioxidant Defenses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The isoflavone glycitin, a natural compound found in soy, has emerged as a promising agent in the modulation of cellular antioxidant defenses. This technical guide provides a comprehensive overview of the mechanisms through which this compound enhances the cell's ability to combat oxidative stress. We delve into its role in the activation of the Nrf2/ARE signaling pathway, the upregulation of key antioxidant enzymes, and its interplay with other relevant signaling cascades such as PI3K/Akt and NF-κB. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of this compound's antioxidant activity, and presents visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Oxidative Stress and the Role of this compound

Cellular metabolism and various external stimuli continuously generate reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS play a role in normal physiological signaling, their overproduction can lead to oxidative damage to crucial macromolecules, including lipids, proteins, and DNA. To counteract this, cells have evolved a sophisticated antioxidant defense system comprising both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

This compound (4'-hydroxy-6-methoxyisoflavone-7-D-glucoside), an O-methylated isoflavone, has demonstrated significant potential in bolstering these cellular defenses. Its protective effects are attributed not only to direct radical scavenging but also to the modulation of intricate signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.

Mechanisms of this compound-Mediated Antioxidant Defense

This compound employs a multi-pronged approach to enhance cellular antioxidant capacity. This involves direct scavenging of free radicals and, more significantly, the activation of the master regulator of the antioxidant response, the Nrf2 transcription factor.

Radical Scavenging Activity

This compound possesses the ability to directly neutralize free radicals, thereby mitigating their damaging effects. The efficacy of this activity can be quantified using various in vitro assays.

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound | ~1.5 mg/mL | [1] |

Table 1: In vitro radical scavenging activity of this compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.

Recent studies suggest that this compound treatment can lead to the nuclear accumulation of Nrf2 and the subsequent upregulation of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This indicates that a primary mechanism of this compound's antioxidant effect is the activation of the Nrf2/ARE pathway.

Upregulation of Antioxidant Enzymes

A key outcome of Nrf2 activation by this compound is the increased expression and activity of crucial antioxidant enzymes. These enzymes work in concert to neutralize ROS and maintain cellular redox homeostasis.

-

Superoxide Dismutase (SOD): SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides by utilizing reduced glutathione (GSH).

While direct quantitative data on the fold-increase of these enzyme activities specifically for this compound are still emerging, studies on related isoflavones and the known downstream targets of Nrf2 activation strongly support this mechanism.

Interplay with Other Signaling Pathways

This compound's antioxidant effects are also intertwined with its ability to modulate other critical cellular signaling pathways, such as PI3K/Akt and NF-κB.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and growth. There is evidence to suggest that this pathway can be modulated by oxidative stress. This compound may exert some of its protective effects by influencing PI3K/Akt signaling, which in turn can impact downstream targets involved in apoptosis and cell survival.[2][3] Some studies suggest a complex interplay where ROS can downregulate PI3K/Akt signaling, and this compound's antioxidant properties may help to restore the normal functioning of this pathway.[1]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Oxidative stress is a known activator of the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to antagonize NF-κB pathway activity, potentially by inhibiting the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[2] By dampening NF-κB-mediated inflammation, this compound can indirectly reduce the overall oxidative burden on the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Methanol (as blank and for dilutions)

-

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of a fluorescent probe by peroxyl radicals within cells.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

96-well black, clear-bottom cell culture plates

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator

-

Quercetin (as a standard)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluency.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and DCFH-DA solution for 1 hour.

-

Wash the cells again with PBS.

-

Add AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence kinetically over 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

The CAA value is calculated by integrating the area under the fluorescence curve and comparing it to the control.

-

Western Blot for Nrf2 Nuclear Translocation

This technique is used to determine the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus upon treatment with this compound.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of both fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use Lamin B1 or Histone H3 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to ensure the purity of the fractions.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to quantify the changes in the mRNA expression of Nrf2 target genes (e.g., HO-1, NQO1) after this compound treatment.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for the target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Conclusion and Future Directions

This compound demonstrates significant promise as a modulator of cellular antioxidant defenses. Its ability to not only directly scavenge free radicals but also to activate the Nrf2/ARE pathway, leading to the upregulation of a suite of protective genes, positions it as a compelling candidate for further investigation in the context of diseases with an underlying oxidative stress etiology. Furthermore, its interplay with the PI3K/Akt and NF-κB signaling pathways highlights its multifaceted mechanism of action, which extends beyond simple antioxidant effects to encompass anti-inflammatory and pro-survival signaling.